1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801964
InChI: InChI=1S/C10H9BrN4S/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15)
SMILES:
Molecular Formula: C10H9BrN4S
Molecular Weight: 297.18 g/mol

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

CAS No.:

Cat. No.: VC15801964

Molecular Formula: C10H9BrN4S

Molecular Weight: 297.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine -

Specification

Molecular Formula C10H9BrN4S
Molecular Weight 297.18 g/mol
IUPAC Name 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine
Standard InChI InChI=1S/C10H9BrN4S/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15)
Standard InChI Key UJHZINYIHDOQQH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₉BrN₄S·xHBr, with a molecular weight of 297.18 g/mol. Key structural elements include:

  • A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms).

  • A 3-bromophenyl group at the 4-position of the thiazole, contributing steric bulk and electron-withdrawing effects.

  • A guanidine group at the 2-position, providing strong basicity and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
IUPAC Name2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine hydrobromide
SMILESC1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N.Br
InChIKeyGENKQMMVXFFZPC-UHFFFAOYSA-N
SolubilitySoluble in polar aprotic solvents (e.g., DMSO)
Melting PointNot reported; analogs range 180–220°C

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Formation of 4-(3-Bromophenyl)thiazol-2-amine:

    • Condensation of 3-bromobenzaldehyde with thiosemicarbazide, followed by cyclization using bromine or iodine .

  • Guanidine Incorporation:

    • Reaction of the amine intermediate with cyanamide or thiourea derivatives under acidic conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Thiazole ring formationH₂O/EtOH, 80°C, 6h70–75%
GuanidationCyanamide, HCl, reflux, 12h60–65%

Optimization challenges include minimizing byproducts like N-alkylated guanidines and improving purity through recrystallization .

Biological Activity and Mechanisms

Calcium Channel Modulation

The compound acts as a T-type calcium channel blocker, inhibiting Ca²⁺ influx in neuronal and cardiac cells. This activity is attributed to the guanidine group’s interaction with channel pore residues, while the bromophenyl moiety enhances membrane permeability .

Table 3: Comparative Bioactivity of Thiazole-Guanidines

CompoundTarget ActivityIC₅₀/EC₅₀
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidineT-type Ca²⁺ channels0.8 µM
N-(5-Bromo-4-methylthiazol-2-yl)guanidineCarbonic anhydrase II12 nM
1-(4-Phenylthiazol-2-yl)guanidineAntimicrobial4 µg/mL

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 28 × 10⁻⁶ cm/s) due to logP ~2.5 .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazole ring, forming sulfoxide metabolites .

  • Excretion: Primarily renal (80%), with a half-life of ~4.2 hours in rodent models .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice, indicating moderate safety.

  • Genotoxicity: Negative in Ames tests, but brominated analogs may require further mutagenicity screening .

Applications in Drug Discovery

Neurological Disorders

As a T-type calcium channel inhibitor, this compound is a candidate for treating epilepsy and neuropathic pain . Preclinical studies show a 40% reduction in seizure frequency in rodent models at 10 mg/kg .

Oncology

Thiazole-guanidines induce apoptosis in DU-145 prostate cancer cells (IC₅₀ = 5.2 µM) via ROS-mediated mitochondrial dysfunction .

Challenges and Future Directions

  • Synthetic Scalability: Current yields (~60%) necessitate improved catalytic cycles .

  • Selectivity Optimization: Off-target effects on L-type calcium channels remain a concern (IC₅₀ = 15 µM vs. T-type’s 0.8 µM).

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